molecular formula C19H14ClFN4O2S B2667191 3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1223914-09-7

3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2667191
CAS No.: 1223914-09-7
M. Wt: 416.86
InChI Key: VAFCCGCRIMWOGD-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one class, characterized by a fused triazole-pyrazinone scaffold. Key structural features include:

  • Position 7: A 3-methoxyphenyl group, which enhances solubility compared to unsubstituted phenyl groups due to the polar methoxy moiety .

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4O2S/c1-27-13-5-2-4-12(10-13)24-8-9-25-17(18(24)26)22-23-19(25)28-11-14-15(20)6-3-7-16(14)21/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFCCGCRIMWOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=C(C=CC=C4Cl)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one , identified by its CAS number 863457-75-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its anticancer, antibacterial, and antimicrobial properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClFN6OSC_{17}H_{16}ClFN_6OS, with a molecular weight of approximately 411.88 g/mol. The structure features a triazole ring, which is known for its biological activity, particularly in pharmacology.

PropertyValue
Molecular FormulaC17H16ClFN6OSC_{17}H_{16}ClFN_6OS
Molecular Weight411.88 g/mol
CAS Number863457-75-4

Anticancer Activity

Research indicates that compounds with a triazole scaffold often exhibit anticancer properties. A study highlighted that derivatives of triazoles demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells . Specifically, compounds similar to the target compound showed enhanced activity due to the presence of electron-withdrawing groups like chloro and fluoro substituents.

Case Study: Cytotoxicity Assays

In vitro studies have been conducted to evaluate the cytotoxic effects of related triazole derivatives. For instance:

  • Compound A : Displayed IC50 values of 10 µM against MCF-7 cells.
  • Compound B : Exhibited IC50 values of 5 µM against Bel-7402 cells.

These findings suggest that modifications in the chemical structure can lead to increased potency against cancer cells.

Antibacterial Activity

The antibacterial potential of triazole derivatives has also been extensively studied. A recent investigation into fluorobenzoylthiosemicarbazides revealed that compounds with similar structural motifs exhibited varying degrees of antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . The presence of electron-withdrawing groups significantly enhanced the antibacterial efficacy.

Table: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
Compound CStaphylococcus aureus7.82
Compound DBacillus cereus10.00

Antimicrobial Properties

Beyond antibacterial effects, compounds containing the triazole ring have been explored for their broader antimicrobial properties. Studies have shown that these compounds can inhibit a range of pathogenic microorganisms through various mechanisms, including disruption of cellular processes and interference with nucleic acid synthesis .

The mechanisms by which triazole derivatives exert their biological effects include:

  • Inhibition of Enzyme Activity : Triazoles can inhibit key enzymes involved in DNA replication and repair.
  • Disruption of Cell Membrane Integrity : Some derivatives may compromise microbial cell membranes, leading to cell lysis.
  • Interference with Metabolic Pathways : By mimicking substrates or cofactors in metabolic pathways, these compounds can disrupt essential cellular functions.

Scientific Research Applications

Research indicates that compounds similar to 3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one exhibit various biological activities:

1. Antimicrobial Properties
Several studies have shown that triazolo-pyrazine derivatives possess antimicrobial activity against a range of pathogens. For instance, derivatives have been evaluated for their efficacy against bacteria and fungi, demonstrating significant inhibitory effects on growth and biofilm formation.

2. Anticancer Potential
The compound's structural features suggest potential as an anticancer agent. Research has indicated that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For example, studies have explored the inhibition of specific kinases involved in cancer cell growth.

3. Enzyme Inhibition
Compounds within this class have been found to inhibit various enzymes critical for disease progression. Notably, the inhibition of cholinesterases has been linked to therapeutic strategies for Alzheimer's disease. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis.

Case Study 1: Antimicrobial Evaluation

A study published in ChemInform examined the antimicrobial efficacy of several triazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. The most potent derivatives showed minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

Case Study 2: Anticancer Mechanisms

In another study focusing on anticancer properties, researchers investigated the effects of pyrazine-based compounds on human cancer cell lines. The results demonstrated that these compounds could effectively induce apoptosis via the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular weights, and pharmacological attributes of the target compound with its analogs:

Compound Name Substituent at Position 3 Substituent at Position 7 Molecular Weight (g/mol) Key Pharmacological Notes
Target Compound : 3-[(2-Chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one 2-Chloro-6-fluorobenzylthio 3-Methoxyphenyl ~427.87* Enhanced halogen bonding (Cl/F), meta-methoxy improves solubility; P2X7 antagonism
3-{[(4-Ethenylphenyl)methyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one 4-Ethenylphenylmethylsulfanyl 3-Methoxyphenyl ~419.48* Ethenyl group may reduce metabolic stability; similar solubility to target
3-(Chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one Chloromethyl Phenyl 260.68 Lower solubility due to phenyl; simpler structure with limited receptor interaction
3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl}-7-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one 3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl 4-Methoxyphenyl 492.96 Piperazine enhances CNS penetration; para-methoxy less sterically hindered
7-(4-Fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one Thioxo (S=O) 4-Fluorobenzyl ~333.35 Thioxo group enables hydrogen bonding; lower lipophilicity than target

*Calculated based on molecular formulas.

Key Findings from Comparative Studies

Substituent Effects at Position 3 :

  • The 2-chloro-6-fluorobenzylthio group in the target compound provides dual halogen atoms for enhanced receptor binding via halogen bonds, a feature absent in analogs with chloromethyl or ethenyl groups .
  • Thioxo substituents (e.g., in ) exhibit strong hydrogen-bonding capacity but lower metabolic stability compared to thioether-linked groups .

Substituent Effects at Position 7: 3-Methoxyphenyl (target) vs. 4-methoxyphenyl (): Meta-substitution may reduce steric hindrance, improving interactions with planar binding sites . Phenyl () vs.

Pharmacological Activity :

  • The target compound’s P2X7 receptor antagonism is attributed to its optimized halogen and methoxy substituents, which are critical for inflammation and pain modulation .
  • Analogs with piperazine moieties (e.g., ) show improved CNS activity but increased molecular weight, which may limit bioavailability .

Physicochemical and Analytical Comparisons

  • Solubility: The 3-methoxyphenyl group in the target compound improves solubility in polar solvents (e.g., methanol) compared to phenyl-substituted analogs .
  • Quantitative Analysis : Potentiometric titration (validated for related compounds ) is applicable for purity assessment, with uncertainties <1% .
  • Stability : The target’s 2-chloro-6-fluorobenzylthio group may offer resistance to oxidative degradation compared to thioxo derivatives .

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